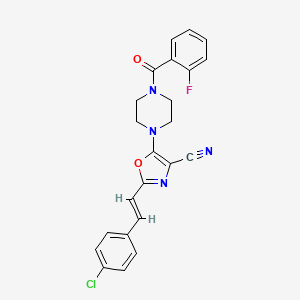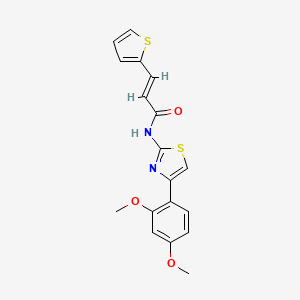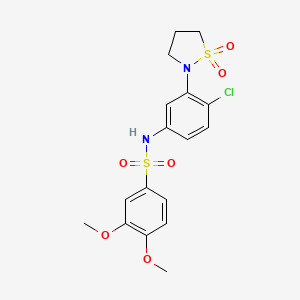
(E)-2-(4-chlorostyryl)-5-(4-(2-fluorobenzoyl)piperazin-1-yl)oxazole-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2-(4-chlorostyryl)-5-(4-(2-fluorobenzoyl)piperazin-1-yl)oxazole-4-carbonitrile is a useful research compound. Its molecular formula is C23H18ClFN4O2 and its molecular weight is 436.87. The purity is usually 95%.
BenchChem offers high-quality (E)-2-(4-chlorostyryl)-5-(4-(2-fluorobenzoyl)piperazin-1-yl)oxazole-4-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-(4-chlorostyryl)-5-(4-(2-fluorobenzoyl)piperazin-1-yl)oxazole-4-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activities
The synthesis of novel compounds with antimicrobial properties has been a continuous effort in medicinal chemistry. One study discusses the synthesis and antimicrobial activities of new 1,2,4-triazole derivatives, showcasing the potential of such compounds in addressing resistant microbial strains (H. Bektaş et al., 2007). This research highlights the significance of structural modifications in enhancing antimicrobial efficacy, which could be relevant for derivatives of (E)-2-(4-chlorostyryl)-5-(4-(2-fluorobenzoyl)piperazin-1-yl)oxazole-4-carbonitrile.
Crystal Structure Analysis
The detailed analysis of crystal structures provides valuable information for understanding the molecular interactions and stability of potential drug candidates. A study on the crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid reveals insights into the conformation and intermolecular interactions that could influence the biological activity of similar compounds (Md. Serajul Haque Faizi et al., 2016). Understanding these structural details is crucial for the design of compounds with improved pharmacological profiles.
Antimycobacterial and Antibacterial Activities
Compounds with fluorinated and piperazine-containing structures have been evaluated for their antimycobacterial and antibacterial activities. Research by B. Sathe et al. (2011) presents the synthesis of fluorinated benzothiazolo imidazole compounds and their promising anti-microbial activity, indicating the potential of fluorinated derivatives in combating infectious diseases (B. Sathe et al., 2011). Such studies are instrumental in guiding the development of new antimicrobial agents with enhanced efficacy.
Biological Activity Screening and Molecular Docking Studies
The exploration of hybrid molecules for biological activities is a dynamic area of research. A study on piperazine-azole-fluoroquinolone hybrids illustrates the conventional and microwave-irradiated synthesis and screening for biological activity, including antimicrobial and enzyme inhibition potentials (Arif Mermer et al., 2019). Molecular docking studies further provide insights into the interaction modes of these compounds with biological targets, underscoring the importance of structural features in drug design.
Eigenschaften
IUPAC Name |
2-[(E)-2-(4-chlorophenyl)ethenyl]-5-[4-(2-fluorobenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClFN4O2/c24-17-8-5-16(6-9-17)7-10-21-27-20(15-26)23(31-21)29-13-11-28(12-14-29)22(30)18-3-1-2-4-19(18)25/h1-10H,11-14H2/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUONDCCZHNNCNQ-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(N=C(O2)C=CC3=CC=C(C=C3)Cl)C#N)C(=O)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=C(N=C(O2)/C=C/C3=CC=C(C=C3)Cl)C#N)C(=O)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClFN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(4-chlorostyryl)-5-(4-(2-fluorobenzoyl)piperazin-1-yl)oxazole-4-carbonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-bromo-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2961607.png)
![2-((7-acetyl-4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2961609.png)

![9-(furan-2-ylmethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2961611.png)


![1-(4-bromophenyl)-N-(tert-butyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2961616.png)


![4-chloro-N'-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2961626.png)

![5,5-Dimethyl-1-oxaspiro[2.3]hexane](/img/structure/B2961628.png)

